

Health and safety information for 1,8-Dichloronaphthalene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,8-Dichloronaphthalene

Cat. No.: B1584820

[Get Quote](#)

An In-depth Technical Guide to the Health and Safety of **1,8-Dichloronaphthalene**

Foreword: A Proactive Stance on Chemical Safety

In the landscape of innovative research and drug development, the introduction of novel or less-common chemical entities is a daily reality. **1,8-Dichloronaphthalene**, a member of the polychlorinated naphthalene (PCN) family, represents such a compound—useful as a synthetic intermediate but accompanied by a health and safety profile that demands rigorous and informed handling protocols. This guide is crafted not as a mere checklist of precautions but as a foundational document to instill a deep, science-backed understanding of the risks and the rationale behind the safety measures. Our objective is to move beyond compliance and cultivate a culture of intrinsic safety, where every experimental choice is underpinned by a thorough risk assessment.

Physicochemical Profile: The Foundation of Risk Assessment

The behavior of a chemical in both laboratory and biological settings is dictated by its physical and chemical properties. For **1,8-Dichloronaphthalene**, these characteristics signal a compound that is persistent and requires careful containment.

Its low water solubility and corresponding solubility in organic solvents suggest that it will readily partition into lipid-rich environments, a key consideration for both environmental

bioaccumulation and biological absorption through the skin.[1] While its vapor pressure at room temperature is low, any operation involving heating will significantly increase the concentration of vapors, elevating the risk of inhalation.

Table 1: Physicochemical Properties of **1,8-Dichloronaphthalene**

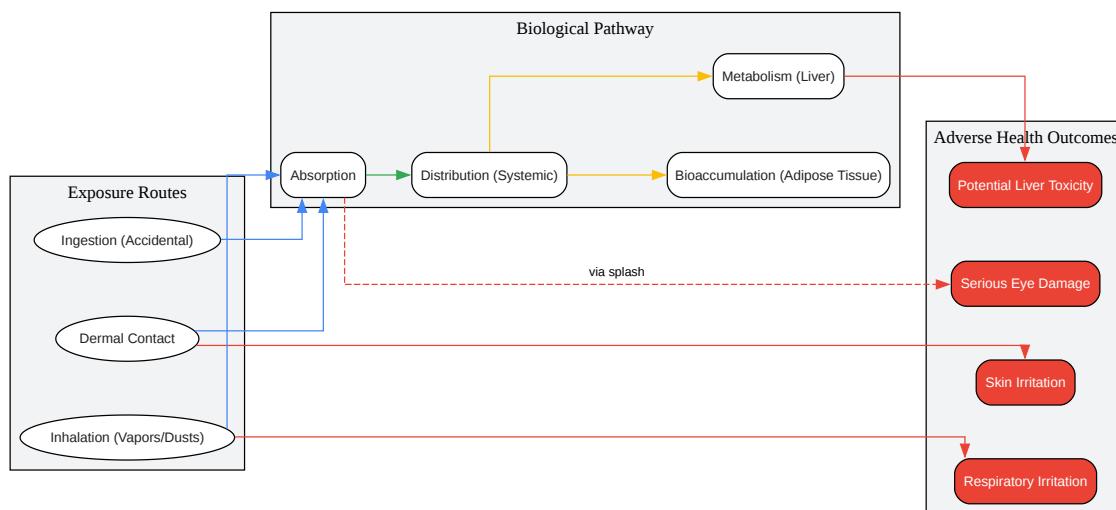
Property	Value	Source(s)
CAS Number	2050-74-0	[2] [3] [4] [5] [6] [7] [8] [9]
Molecular Formula	C ₁₀ H ₆ Cl ₂	[1] [2] [3] [4] [5] [6] [8] [9] [10]
Molecular Weight	197.06 g/mol	[2] [3] [4] [8] [10]
Appearance	Colorless to pale yellow solid with a distinctive aromatic odor.[1]	
Melting Point	~89 °C	[3] [4]
Boiling Point	~302.8 °C (estimated)	[3]
Water Solubility	Insoluble	[1] [11]
Organic Solvent Solubility	Soluble in ethanol, ether, and other organic solvents.[1]	
Vapor Pressure	0.00248 mmHg at 25°C	[4]

| LogP (Octanol/Water Partition Coefficient) | 4.147 (calculated) |[\[4\]](#)[\[10\]](#) |

Toxicological Landscape and Hazard Identification

The toxicological data for **1,8-Dichloronaphthalene** specifically is limited. Therefore, a conservative approach, informed by the known hazards of the broader class of polychlorinated naphthalenes (PCNs), is scientifically prudent. PCNs are known for their environmental persistence and potential for liver toxicity.[\[12\]](#)[\[13\]](#)

GHS Hazard Classification


Globally Harmonized System (GHS) classifications provided by suppliers indicate significant hazards that must be addressed through stringent control measures.[2]

- Acute Toxicity (Oral): Harmful if swallowed.[2][14]
- Skin Corrosion/Irritation: Causes skin irritation.[2]
- Serious Eye Damage/Irritation: Causes serious eye damage.[2][14]
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
- Hazardous to the Aquatic Environment (Long-term): Toxic to aquatic life with long-lasting effects.[2][14]

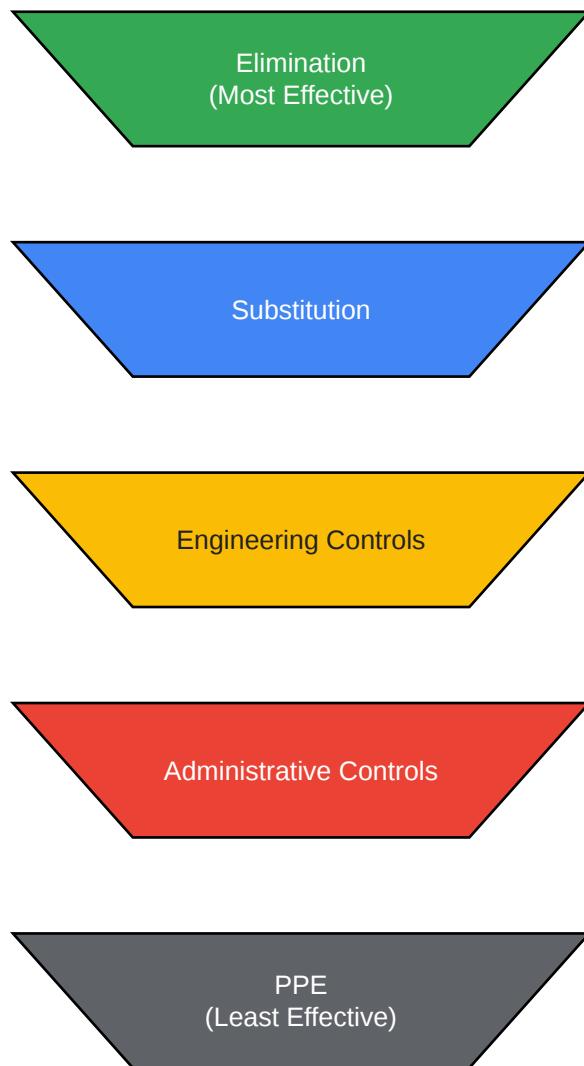
The high LogP value suggests a propensity for bioaccumulation, reinforcing the concern for its long-term environmental impact.[4][10] The biological half-life of dichloronaphthalene isomers can be influenced by the position of the chlorine atoms, affecting their distribution and retention in tissues like adipose tissue.[12]

Workflow: From Exposure to Potential Toxicity

Understanding the potential pathway from exposure to adverse effect is critical for designing effective safety protocols. The following diagram illustrates this logical flow.

[Click to download full resolution via product page](#)

Caption: Logical workflow from potential exposure routes to adverse health outcomes.


Exposure Control: A Multi-Layered Defense

In the absence of specific Occupational Exposure Limits (OELs) for **1,8-Dichloronaphthalene** from bodies like OSHA or ACGIH, the guiding principle must be ALARA (As Low As Reasonably Achievable).[13][15] This is achieved by implementing a hierarchy of controls, where

engineering solutions and procedural protocols are prioritized over reliance on personal protective equipment.

The Hierarchy of Controls

This model prioritizes the most effective and reliable control measures.

[Click to download full resolution via product page](#)

Caption: The hierarchy of controls for mitigating chemical exposure.

- Engineering Controls (Primary Barrier):

- Chemical Fume Hood: All manipulations of **1,8-Dichloronaphthalene** solid or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[16]
- Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.
- Administrative Controls (Procedural Safeguards):
 - Designated Areas: Clearly demarcate areas where **1,8-Dichloronaphthalene** is stored and handled.
 - Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the corresponding Safety Data Sheet (SDS).
 - Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[14][17] Wash hands thoroughly after handling the material.[14][17]
- Personal Protective Equipment (PPE) (Final Barrier): PPE is not a substitute for robust engineering and administrative controls but serves as the final essential barrier.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type	Specification	Rationale for Use
Eye Protection	Chemical safety goggles and/or a full-face shield. [14]	Protects against splashes that can cause serious, irreversible eye damage. [17]
Hand Protection	Nitrile or other chemically resistant gloves.[17] Check manufacturer's data for breakthrough times.	Prevents skin contact, which can cause irritation and potential systemic absorption. [2]
Body Protection	A buttoned lab coat and, when handling larger quantities, a chemically resistant apron.[17]	Protects skin and personal clothing from contamination.

| Respiratory Protection | Not typically required when used within a certified fume hood. For spill cleanup or situations with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges and particulate filters should be considered. | Prevents inhalation of irritating or harmful dusts and vapors.[17] |

Protocols for Safe Laboratory Operations

Trustworthiness in safety is achieved through self-validating protocols that are clear, concise, and grounded in the chemical's properties.

Protocol 4.1: Weighing and Solution Preparation

- Pre-Operation Check: Verify that the chemical fume hood is operational and the sash is at the appropriate working height. Don all PPE as specified in Table 2.
- Containment: Place an analytical balance inside the fume hood. Use a disposable weigh boat or glass container to prevent contamination of the balance.
- Aliquoting: Carefully transfer the solid **1,8-Dichloronaphthalene** using a dedicated spatula, minimizing the generation of dust.
- Dissolution: Add the weighed solid to the solvent in a flask within the fume hood. Cap the vessel immediately to contain vapors.
- Cleanup: Wipe down the spatula and work surface with a solvent-dampened towel. Dispose of the weigh boat and towel as hazardous waste.

Protocol 4.2: Storage and Waste Management

- Storage: Store the compound in a tightly sealed, clearly labeled container in a designated, ventilated cabinet away from incompatible materials like strong oxidizing agents.[17][18]
- Waste Segregation: All materials contaminated with **1,8-Dichloronaphthalene** (e.g., gloves, pipette tips, excess reagents) are to be considered hazardous waste.
- Waste Disposal: Collect contaminated materials in a dedicated, sealed, and clearly labeled hazardous waste container.[14] Follow all institutional and local regulations for final disposal.

Emergency Response Protocols

Preparedness is a cornerstone of laboratory safety. The following protocols provide a clear course of action in the event of an emergency.

Protocol 5.1: Spill Response

- Alert & Evacuate: Immediately alert personnel in the vicinity. For large spills outside a fume hood, evacuate the area and contact the institutional safety office.[16]
- Containment (Small Spills in Fume Hood):
 - Ensure proper PPE is worn.
 - Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
 - Carefully collect the absorbed material using non-sparking tools and place it in the hazardous waste container.[14]
 - Decontaminate the area with a suitable solvent, followed by soap and water.

Protocol 5.2: Personal Exposure

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[14][17] Seek immediate medical attention.[14]
- Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes.[17] Seek medical attention if irritation persists.
- Inhalation: Move the affected person to fresh air.[17] If breathing is difficult, seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[14] Call a poison center or doctor for guidance immediately.[14][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2050-74-0: 1,8-Dichloronaphthalene | CymitQuimica [cymitquimica.com]
- 2. 1,8-Dichloronaphthalene | C10H6Cl2 | CID 16311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 1,8-Dichloronaphthalene | lookchem [lookchem.com]
- 5. keyorganics.net [keyorganics.net]
- 6. chemscene.com [chemscene.com]
- 7. 1,8-DICHLORONAPHTHALENE | 2050-74-0 [chemicalbook.com]
- 8. 1,8-Dichloronaphthalene | LGC Standards [lgcstandards.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Naphthalene, 1,8-dichloro- (CAS 2050-74-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Octachloronaphthalene | C10Cl8 | CID 16692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nj.gov [nj.gov]
- 14. cdn.chemservice.com [cdn.chemservice.com]
- 15. Chemical Substances | Occupational Health and Safety Legislation [search-ohs-laws.alberta.ca]
- 16. merckmillipore.com [merckmillipore.com]
- 17. lgcstandards.com [lgcstandards.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [Health and safety information for 1,8-Dichloronaphthalene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584820#health-and-safety-information-for-1-8-dichloronaphthalene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com